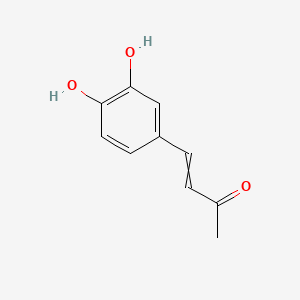

3,4-Dihydroxybenzalacetone

Description

Historical Context of Research on 3,4-Dihydroxybenzalacetone

This compound, a catechol-containing phenylpropanoid derivative, has its research roots in the study of natural products, particularly those derived from medicinal mushrooms. nih.gov Historically, the fungus Inonotus obliquus, commonly known as Chaga, has been used in traditional medicine in Russia and Eastern Europe for various ailments. nih.govresearchgate.net The scientific investigation into the bioactive constituents of this fungus led to the isolation and identification of several phenolic compounds, including this compound. nih.gov

Early research focused on the extraction, isolation, and characterization of these low-molecular-weight polyphenols from the fruiting body of Inonotus obliquus. nih.gov Alongside this compound, other compounds such as protocatechuic acid, caffeic acid, and syringic acid were also identified. nih.gov The initial studies were primarily concerned with understanding the chemical composition of the mushroom and laid the groundwork for subsequent investigations into the biological activities of its individual components. The synthesis of this compound was later carried out in academic laboratories, such as at the Niigata University of Pharmacy and Applied Life Sciences, to enable more controlled studies of its properties and effects. nih.gov

Significance of this compound as a Research Subject

The significance of this compound as a research subject stems from its diverse and potent biological activities, which make it a compound of interest for the development of new therapeutic agents. ontosight.ai Its chemical structure, featuring a catechol group, is key to its antioxidant properties. nih.govontosight.ai This has prompted extensive research into its potential to combat diseases associated with oxidative stress. researchgate.netontosight.ai

The compound is considered a versatile building block for the synthesis of other biologically active molecules, such as certain flavonoids and polyphenols, further enhancing its importance in medicinal chemistry. ontosight.ai Moreover, its demonstrated effects in various in vitro and in vivo models have positioned it as a lead compound for drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. numberanalytics.com The relatively low toxicity of this compound in some cellular models adds to its appeal as a potential therapeutic agent. consensus.app

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories, primarily focusing on its potential therapeutic applications. These research paths are largely centered around its antioxidant, anti-inflammatory, neuroprotective, and anti-melanogenesis properties.

One major research trajectory investigates its antioxidant and cytoprotective effects . Studies have explored its ability to scavenge free radicals and protect cells from oxidative damage induced by agents like hydrogen peroxide. mdpi.comnih.gov This line of research often involves assessing its impact on cellular antioxidant defense mechanisms. consensus.app

Another significant area of investigation is its cardioprotective potential . Research has been conducted to understand how this compound can mitigate age-related cardiac changes, focusing on its effects on oxidative DNA damage, cardiac fibrosis, inflammation, and apoptosis in heart tissue. nih.gov

The neuroprotective properties of this compound represent a third key research trajectory. This research explores its ability to protect neuronal cells from neurotoxins and the underlying mechanisms, such as the activation of specific signaling pathways that enhance cellular resilience to oxidative stress. consensus.app

A fourth prominent research area is its role in dermatology and cosmetology , specifically its anti-melanogenesis effects . Studies in this domain investigate its ability to inhibit the enzymes and signaling pathways involved in melanin (B1238610) production, suggesting its potential as a skin-lightening agent. mdpi.comdntb.gov.ua

These research trajectories are supported by numerous in vitro studies using various cell lines and in vivo studies in animal models, collectively building a comprehensive understanding of the compound's biological activities and therapeutic potential. nih.govconsensus.appmdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10O3 | nih.gov |

| Molecular Weight | 178.18 g/mol | nih.gov |

| IUPAC Name | 4-(3,4-dihydroxyphenyl)but-3-en-2-one | nih.gov |

| SMILES | CC(=O)C=CC1=CC(=C(C=C1)O)O | nih.gov |

| InChI | InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3 | nih.gov |

| InChIKey | YIFZKRGUGKLILR-UHFFFAOYSA-N | nih.gov |

Antioxidant Activity of this compound

| Assay | Activity | Source |

| DPPH Radical-Scavenging Activity | Scavenged 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals | mdpi.com |

| Reducing Power | Exhibited potent reducing power | mdpi.com |

| Hydroxyl Radical-Scavenging Activity | Scavenged hydroxyl radicals | mdpi.com |

| Oxygen Radical Antioxidant Capacity (ORAC) Assay | Demonstrated antioxidant capacity | nih.govresearchgate.net |

Research Findings on the Biological Effects of this compound

Effects on Gene and Protein Expression in Cardiac Aging (SAMP8 Mice Model)

| Marker | Effect of DBL Treatment | Source |

| TNF-α (gene expression) | Significantly downregulated | nih.gov |

| TGF-β1 (gene expression) | Significantly downregulated | nih.gov |

| MMP-2 (gene expression) | No significant change | nih.gov |

| MMP-9 (gene expression) | Significantly downregulated | nih.gov |

| Collagen-III (gene expression) | Reduced | nih.gov |

| Caspase-3 (protein level) | Decreased | nih.gov |

Effects on Melanogenesis in B16F10 Murine Melanoma Cells

| Protein/Factor | Effect of DBL Treatment | Source |

| Tyrosinase (TYR) | Inhibited expression | mdpi.com |

| Tyrosinase-related protein-1 (TRP-1) | Inhibited expression | mdpi.com |

| Tyrosinase-related protein-2 (TRP-2) | Inhibited expression | mdpi.com |

| Microphthalmia-related transcription factor (MITF) | Inhibited expression | mdpi.com |

| Premelanosome protein 17 (PMEL17) | Inhibited expression | mdpi.com |

Properties

IUPAC Name |

4-(3,4-dihydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZKRGUGKLILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence Research of 3,4 Dihydroxybenzalacetone

Discovery and Identification from Fungal Sources

Scientific investigations have successfully isolated and identified 3,4-dihydroxybenzalacetone from various fungal species, particularly within the Hymenochaetaceae family. These discoveries have been crucial in understanding the composition of fungi used in traditional medicine.

Inonotus obliquus, commonly known as Chaga, is a well-documented source of this compound. nih.gov The compound was identified during studies aimed at characterizing the antioxidant components of the mushroom. jst.go.jpresearchgate.netnih.gov In one key study, researchers isolated and purified seven small phenolic compounds from an 80% methanol (B129727) extract of the Chaga fruiting body. jst.go.jpresearchgate.netnih.gov Through structural determination, this compound (DBL) was identified as one of these active constituents. jst.go.jpresearchgate.netnih.gov It is considered a catechol-containing phenylpropanoid derivative found within this fungus. researchgate.net Further studies have consistently confirmed its presence among the low molecular weight polyphenolic compounds isolated from I. obliquus. spandidos-publications.com

Table 1: Phenolic Compounds Identified in Inonotus obliquus alongside this compound

| Compound Name | Abbreviation |

|---|---|

| This compound | DBL |

| Caffeic acid | CA |

| Protocatechuic acid | PCA |

| Syringic acid | SA |

| 3,4-Dihybenzaladehyde | DB |

| 2,5-Dihydroxyterephthalic acid | DTA |

| 4-hydroxy-3,5-dimethoxy benzoic acid 2-hydroxy-1-hydroxymethyl ethyl ester | BAEE |

Data sourced from Nakajima, Y., et al. (2007). jst.go.jpresearchgate.netnih.gov

This compound is also a known constituent of Phellinus linteus, another medicinal mushroom often referred to as Mesima or Sanghuang. nih.govantioxi-supplements.com It is classified among the phenylpropanoids, which are considered the most representative and predominant bioactive components in both the fruiting body and mycelium of P. linteus. nih.gov Research has reported the isolation of this compound from the fruiting body of this mushroom. nih.gov The compound has also been identified in related species, such as Phellinus gilvus and Phellinus baumii, indicating its presence across the Phellinus genus. begellhouse.comnih.gov In studies analyzing various Sanghuang mushroom varieties, this compound was used as a reference compound for qualitative and quantitative analysis via HPLC, confirming its presence in the extracts. rsc.org

Table 2: Phenylpropanoids and Related Compounds Identified in Phellinus Species

| Compound Name | Fungal Source |

|---|---|

| This compound | P. linteus, P. gilvus, P. baumii nih.govbegellhouse.comnih.gov |

| Hispidin | P. linteus nih.gov |

| Inotilone | P. linteus nih.gov |

| Caffeic acid | P. linteus nih.gov |

| Phelligridimer A | P. linteus, P. gilvus nih.govnih.gov |

| Inoscavin A | P. linteus, P. gilvus nih.govnih.gov |

| Protocatechualdehyde | P. linteus nih.gov |

| Davallialactone | P. linteus nih.gov |

| Interfungin A | P. linteus nih.gov |

| Phellibaumin D | P. gilvus nih.gov |

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from fungal sources involves specific extraction and purification protocols designed to separate it from a complex mixture of other metabolites.

The process typically begins with the extraction of dried and powdered fungal material, such as the fruiting body of Inonotus obliquus or Phellinus gilvus. jst.go.jpnih.gov A common method involves using an 80% methanol (MeOH) solution to create an extract of the fungal material. jst.go.jpresearchgate.netnih.gov An alternative method involves extraction with boiling water, followed by concentration and precipitation with ethanol (B145695) to separate polysaccharides, with the supernatant containing the desired smaller phenolic compounds. nih.gov

Following initial extraction, the crude extract undergoes various purification steps. These processes are designed to isolate the phenolic fraction and then separate the individual compounds. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for the final separation, identification, and quantification of this compound from the extract. rsc.org

Table 3: Summary of Extraction and Purification Methodologies

| Step | Technique/Solvent | Purpose | Fungal Source Example |

|---|---|---|---|

| Extraction | 80% Methanol | To create a crude extract of small phenolic compounds. | Inonotus obliquus jst.go.jpresearchgate.net |

| Extraction | Boiling Water & Ethanol Precipitation | To separate polysaccharides and obtain a supernatant rich in phenolics. | Phellinus gilvus nih.gov |

| Analysis & Purification | High-Performance Liquid Chromatography (HPLC) | To separate, identify, and quantify individual compounds like this compound. | Phellinus species rsc.org |

Considerations for Yield Optimization from Biological Systems

Optimizing the yield of this compound and other bioactive compounds is a significant area of research, driven by the slow growth and limited availability of wild medicinal mushrooms. utupub.fi To overcome these limitations, submerged cultivation or fermentation of fungal mycelium has emerged as an effective alternative for producing consistent and higher quantities of desired metabolites. utupub.finih.gov

Several strategies are employed to enhance the production of phenolic compounds in these controlled systems:

Culture Condition Optimization : The yield of fungal biomass and secondary metabolites can be significantly influenced by adjusting culture parameters. This includes optimizing the composition of the culture medium (e.g., glucose and yeast extract concentrations), pH, and temperature. nih.gov

Use of Stimulatory Agents : The addition of certain substances to the culture medium can stimulate the production of specific compounds. For instance, research has shown that adding agents like Tween-20 to the liquid culture of Inonotus obliquus can enhance the yield of polyphenols. researchgate.net

Submerged Fermentation : This technique allows for rapid growth in a controlled environment, which is more efficient and cost-effective than relying on the collection of wild fungi. Optimizing the broth formula in submerged cultures has been shown to successfully increase mycelial biomass and, consequently, the potential yield of associated compounds. nih.gov

These biotechnological approaches are crucial for the sustainable and scalable production of this compound for further research and potential applications.

Synthetic Methodologies and Chemical Modification Strategies for 3,4 Dihydroxybenzalacetone

Established Synthetic Pathways for 3,4-Dihydroxybenzalacetone

The synthesis of this compound, a catechol-containing phenylpropanoid derivative, is primarily achieved through established organic reactions. ontosight.ainih.govnih.gov This compound, also known by the IUPAC name 4-(3,4-dihydroxyphenyl)but-3-en-2-one, has garnered research interest due to its biological activities. ontosight.ainih.gov

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone method for synthesizing α,β-unsaturated ketones, including this compound and its derivatives. praxilabs.comnih.gov This reaction involves the cross-aldol condensation of an aldehyde or ketone possessing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens. praxilabs.com In the synthesis of this compound, this typically involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with acetone (B3395972).

The reaction is generally catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the α-carbon of acetone to form a reactive enolate ion. praxilabs.comgordon.edu This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dihydroxybenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone product, this compound. praxilabs.com The presence of hydroxyl groups on the aromatic ring can influence the reaction, and protecting groups may be employed in some cases to prevent side reactions. researchgate.netresearchgate.net

Several variations of the Claisen-Schmidt condensation have been developed to optimize yield and reaction conditions. These include adjustments in solvent systems, temperature, and the use of different catalysts. nih.govresearchgate.net For instance, the use of a biphasic system with a phase transfer catalyst can enhance the reaction rate and selectivity. nih.govrsc.org

Interactive Data Table: Claisen-Schmidt Condensation for Benzalacetone Derivatives

| Aldehyde | Ketone | Catalyst | Solvent | Key Findings | Reference |

| Benzaldehyde | Acetone | NaOH | Water/Ethanol (B145695) | High conversion, but selectivity can be an issue. | nih.gov |

| 4-Hydroxybenzaldehyde (B117250) | Acetone | NaOH | Not specified | Hydroxyl group affects reaction yield. | researchgate.netresearchgate.net |

| Benzaldehyde | Cyclohexanone | NaOH | Ethanol | Microwave irradiation can accelerate the reaction. | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | Acetone | KOH | Ethanol | Used to synthesize veratralacetone, a derivative. | researchgate.net |

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.comrsc.org This technique has been successfully applied to the Claisen-Schmidt condensation for the synthesis of various chalcones and related compounds. researchgate.netmdpi.comundip.ac.id

In the context of this compound synthesis, microwave irradiation can be used to drive the condensation between 3,4-dihydroxybenzaldehyde and acetone. researchgate.net The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. oatext.comnih.gov This efficiency is a key advantage, particularly for the synthesis of libraries of derivatives for research purposes. The use of solvent-free conditions or green solvents in combination with microwave assistance further enhances the environmental friendliness of the synthesis. oatext.comrasayanjournal.co.in

Evaluation of Synthetic Route Efficiency and Scalability

The efficiency of a synthetic route is a critical consideration, especially for large-scale production. For the synthesis of benzalacetone and its derivatives, factors such as reaction time, yield, and the cost and availability of starting materials and catalysts are paramount. nih.govrsc.org The Claisen-Schmidt condensation, while a well-established method, can present challenges in terms of selectivity, as the mono-condensation product can sometimes undergo a second condensation with another molecule of the aldehyde. nih.govrsc.org

To address this, strategies such as using an excess of the ketone, controlling the addition rate of the aldehyde, or employing specific catalysts can improve the selectivity for the desired mono-condensation product. nih.gov A surfactant-free emulsion technique has been developed for the synthesis of benzalacetone, which confines the reaction to the interface of an oil-water mixture, thereby preventing the secondary reaction and achieving high selectivity. nih.govrsc.org This method has shown promise for scalable production. rsc.orgdntb.gov.ua

The scalability of a synthetic process is crucial for its practical application. While laboratory-scale syntheses may prioritize simplicity and speed, industrial-scale production requires a focus on cost-effectiveness, safety, and environmental impact. The development of robust and scalable synthetic protocols for this compound is an ongoing area of research. dntb.gov.ua

Rational Design and Synthesis of this compound Derivatives and Analogs

Structural Modifications for Enhanced Research Utility

The structural framework of this compound provides a versatile scaffold for the design and synthesis of derivatives with potentially enhanced or modified biological activities. ontosight.aimdpi.com The catechol moiety (the 3,4-dihydroxybenzene group) and the α,β-unsaturated ketone system are key pharmacophores that can be systematically modified.

Common structural modifications include:

Alteration of the substitution pattern on the aromatic ring: Introducing or modifying substituents on the benzene (B151609) ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting its interaction with biological targets. researchgate.net

Modification of the enone moiety: The reactivity of the α,β-unsaturated ketone can be tuned by introducing substituents at the α- or β-positions. This can impact its Michael acceptor capabilities.

Esterification or etherification of the hydroxyl groups: Converting the phenolic hydroxyl groups to esters or ethers can alter the compound's polarity, solubility, and metabolic stability. google.com

These modifications are guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with observed biological effects. mdpi.com For example, the synthesis of various benzalacetone analogs has been undertaken to explore their potential as antioxidants or for other therapeutic applications. researchgate.netresearchgate.net

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, particularly those with new chiral centers, stereochemistry becomes a critical aspect. The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity.

For instance, if a substituent is introduced that creates a stereocenter, the resulting product will be a mixture of enantiomers or diastereomers unless a stereoselective synthetic method is employed. The separation of these stereoisomers can be challenging and costly. Therefore, the development of stereoselective synthetic routes is highly desirable.

The conformation of the final molecule is also an important consideration. For example, in the synthesis of pyranone derivatives from related chalcones, the resulting stereochemistry can influence the conformational preference (e.g., chair vs. twist-boat) of the heterocyclic ring, which in turn can affect biological activity. rasayanjournal.co.in Techniques such as NMR spectroscopy are crucial for determining the stereochemistry and conformational properties of the synthesized derivatives. rasayanjournal.co.in

Advanced Chemical Catalysis in this compound Synthesis

The synthesis of this compound, a catechol-containing phenylpropanoid derivative, is often achieved through condensation reactions. Advanced chemical catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of these synthetic routes. Both homogeneous and heterogeneous catalysis strategies have been explored, with a growing emphasis on green chemistry principles.

A common method for synthesizing benzalacetone and its derivatives is the Claisen-Schmidt condensation reaction. researchgate.net This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a catalyst. For instance, the synthesis of 4,4'-dihydroxydibenzalacetone has been accomplished using sodium hydroxide as a catalyst. researchgate.net However, the presence of hydroxyl groups can influence the reaction yield. A study comparing the synthesis of dibenzalacetone and 4,4'-dihydroxydibenzalacetone found that the yield of the hydroxylated compound was significantly lower (24.51%) compared to the non-hydroxylated counterpart (67.29%), highlighting the challenges associated with the presence of reactive functional groups. researchgate.net

Acid catalysis has also been investigated for the condensation of 4-hydroxybenzaldehyde with acetone. core.ac.uk The use of an acid catalyst, such as hydrochloric acid, is intended to prevent the deprotonation of the phenolic hydroxyl group that can occur with a base catalyst. core.ac.uk However, research has shown that this approach does not always yield the expected 4,4'-dihydroxydibenzalacetone. Instead, an alternative product, 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde, was formed through a proposed hemiacetal formation mechanism. core.ac.uk

Heterogeneous catalysis offers several advantages, including easier catalyst separation and recycling, which aligns with the principles of green chemistry. wikipedia.orgrsc.org These catalysts are typically solid materials where the reaction occurs on their surface. wikipedia.org Iron-based heterogeneous catalysts, in particular, are gaining interest as a sustainable alternative to noble metals due to iron's abundance, low toxicity, and versatile reactivity. mdpi.com Supported iron oxide catalysts, often hybridized with materials like aluminosilicates, clays, or carbonized materials, have been used in various organic transformations. mdpi.com The development of multifunctional heterogeneous catalysts, which possess both acidic/basic sites and metal centers, is a key strategy. rsc.org In such systems, the different sites work in concert to catalyze sequential reactions, such as dehydrogenation and condensation, in a one-pot process. rsc.org

The quest for greener catalytic processes has also led to the exploration of novel catalyst systems and reaction media. acs.orgpitt.edu For example, the use of water as a solvent and the development of catalysts that are effective in aqueous media are significant areas of research. acs.org Furthermore, the design of single-atom catalysts (SACs) represents a frontier in heterogeneous catalysis, offering maximum atomic efficiency and high selectivity, though challenges in their stabilization remain. rsc.org

The table below summarizes findings from studies on the synthesis of benzalacetone derivatives, illustrating the impact of different catalysts and substrates on reaction outcomes.

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde, Acetone | Sodium Hydroxide | Dibenzalacetone | 67.29 | researchgate.net |

| 4-Hydroxybenzaldehyde, Acetone | Sodium Hydroxide | 4,4'-Dihydroxydibenzalacetone | 24.51 | researchgate.net |

| 4-Hydroxybenzaldehyde, Acetone | Hydrochloric Acid | 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde | Not specified | core.ac.uk |

Mechanistic Investigations of Biological Activities of 3,4 Dihydroxybenzalacetone

Research on Antioxidant Mechanisms of 3,4-Dihydroxybenzalacetone

This compound (DBL), a polyphenol compound, has been the subject of various studies to elucidate its antioxidant properties. nih.gov Research indicates that its mechanisms of action are multifaceted, involving direct scavenging of free radicals and modulation of cellular antioxidant pathways. nih.govresearchgate.net

Free Radical Scavenging Capabilities (e.g., DPPH, Hydroxyl Radicals)

This compound has demonstrated potent free radical-scavenging activity. nih.govnih.gov Studies have shown its effectiveness in neutralizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. nih.govresearchgate.net In one study, the DPPH radical-scavenging activity of DBL at concentrations over 25 μM exceeded 90%. mdpi.com Specifically, at a concentration of 50 μM, DBL exhibited a 92.3% DPPH radical-scavenging activity. mdpi.com Furthermore, research has determined the half-maximal inhibitory concentration (IC₅₀) for DPPH radical scavenging to be 11.28 μM and for hydroxyl radical scavenging to be 9.3 μM. researchgate.net

The compound also exhibits significant reducing power. nih.gov The reducing capacity of DBL at concentrations from 25 to 200 μM ranged from 22.0% to 79.1%, with an IC₅₀ value of 69.1 μM. nih.gov The hydroxyl radical scavenging activity of DBL at concentrations between 25 and 200 μM was found to be in the range of 84.1% to 90.7%. researchgate.net

Table 1: Free Radical Scavenging and Reducing Capacity of this compound

| Assay | Concentration | Result | IC₅₀ Value |

|---|---|---|---|

| DPPH Radical Scavenging | >25 μM | >90% activity | 11.28 μM |

| DPPH Radical Scavenging | 50 μM | 92.3% activity | |

| Hydroxyl Radical Scavenging | 25-200 μM | 84.1% - 90.7% activity | 9.3 μM |

| Reducing Capacity | 25-200 μM | 22.0% - 79.1% | 69.1 μM |

Modulation of Cellular Redox Homeostasis

This compound plays a role in the modulation of cellular redox homeostasis. It has been shown to effectively suppress intracellular levels of reactive oxygen species (ROS) in cells treated with hydrogen peroxide (H₂O₂). researchgate.net This suggests that DBL can help maintain a balanced redox state within cells by counteracting oxidative stress. The compound's ability to protect against ROS and apoptosis has been observed in H₂O₂-induced PC12 cells. nih.gov Furthermore, pre-treatment with DBL has been found to inhibit the propagation of a hydrogen peroxide-induced radical scavenging effect between cells, suggesting an influence on cell-to-cell communication under oxidative stress. jst.go.jpjst.go.jpnih.gov

Activation of the Nrf2/Glutathione (B108866) Pathway

A key mechanism of this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/glutathione pathway. researchgate.netjst.go.jp This pathway is a critical cellular defense mechanism against oxidative stress. nih.gov DBL has been shown to activate the Nrf2/glutathione pathway through the PI3K/Akt signaling cascade. researchgate.netjst.go.jp This activation leads to increased synthesis of glutathione, a major cellular antioxidant. nih.gov The protective effects of DBL against certain neurotoxins have been attributed to this activation, which enhances the survival of neuronal cells. nih.govgoogle.com In some cancer cell lines, DBL has been observed to increase the protein expression of Nrf2 in the nuclear fraction, which in turn mediates the activation of downstream antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), catalase, and heme oxygenase-1 (HO-1). nih.gov

Oxygen Radical Antioxidant Capacity (ORAC) Studies

The antioxidant potential of this compound has also been quantified using the Oxygen Radical Antioxidant Capacity (ORAC) assay. researchgate.netresearchgate.net In a study involving a murine model of senescence, administration of DBL was found to significantly increase the ORAC value in the senescence-accelerated mouse-prone 8 (SAMP8) assay. nih.govnih.gov This increase in ORAC value coincided with a reduction in aging-mediated oxidative DNA damage, highlighting the compound's capacity to mitigate oxidative damage associated with aging. nih.govnih.gov

Research on Anti-inflammatory Mechanisms of this compound

In addition to its antioxidant properties, this compound exhibits anti-inflammatory effects through the modulation of key signaling pathways.

Inhibition of NF-κB Signaling Pathways

Research has demonstrated that this compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. jst.go.jpaacrjournals.org This pathway is a central regulator of inflammation. DBL has been found to suppress NF-κB activation induced by a variety of inflammatory agents. aacrjournals.org The mechanism of inhibition involves preventing the phosphorylation and degradation of IκBα, an inhibitory protein of NF-κB, as well as inhibiting the phosphorylation and translocation of the p65 subunit of NF-κB. aacrjournals.orgnih.gov By inhibiting the NF-κB pathway, DBL can suppress the expression of NF-κB-regulated gene products that are involved in proliferation, anti-apoptosis, and metastasis. aacrjournals.org Studies have also shown that pretreatment with DBL can inhibit lipopolysaccharide (LPS)-induced NF-κB signaling and the activation of its downstream genes, including those for nitric oxide synthase (NOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, TGF-β1)

Research has demonstrated that this compound (DBL) plays a significant role in modulating the expression of key pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1). In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with DBL markedly reduced the release of TNF-α in the bronchoalveolar lavage fluid. nih.gov This suggests a direct inhibitory effect on the production of this potent inflammatory mediator during acute inflammation. nih.gov

Further investigations in a murine model of cardiac aging (SAMP8 mice) revealed that DBL treatment significantly downregulated the gene expression of both TNF-α and TGF-β1 in heart tissue. mdpi.com Elevated levels of these cytokines are associated with aging-induced inflammation and cardiac remodeling. mdpi.com The ability of DBL to decrease the messenger RNA (mRNA) expression of these pro-inflammatory markers points to its potential in mitigating chronic inflammatory processes associated with aging. mdpi.comresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Model System | Cytokine | Observed Effect | Reference |

|---|---|---|---|

| LPS-induced acute lung injury in mice | TNF-α | Markedly reduced release | nih.gov |

| Senescence-Accelerated Mouse-Prone 8 (SAMP8) Mice Heart Tissue | TNF-α | Significantly downregulated mRNA expression | mdpi.com |

Impact on PI3K/AKT and MAPK Signaling Pathways in Inflammatory Contexts

The anti-inflammatory effects of this compound are closely linked to its ability to modulate critical intracellular signaling pathways, specifically the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com Studies have shown that DBL can attenuate inflammation in acute lung injury by suppressing these signaling cascades. nih.govmdpi.com In LPS-stimulated models, DBL efficiently blocked the phosphorylation of key components of the MAPK and PI3K/AKT pathways. nih.gov This inhibition prevents the downstream activation of inflammatory responses. nih.govjst.go.jp

In the context of non-small cell lung carcinoma, DBL has been found to decrease the phosphorylation status of PI3K/AKT and MAPKs, which is correlated with its anti-metastatic effects. mdpi.com The regulation of these pathways by DBL also extends to its neuroprotective activities and its ability to enhance intracellular defense systems against oxidative stress. jst.go.jp Research indicates that DBL's impact on these pathways is often mediated by its capacity to suppress reactive oxygen species (ROS). nih.govmdpi.com

Table 2: Influence of this compound on Inflammatory Signaling Pathways

| Pathway | Key Proteins | Observed Effect | Cellular Context | Reference |

|---|---|---|---|---|

| PI3K/AKT | PI3K, AKT | Blocked phosphorylation | LPS-induced acute lung injury | nih.gov |

| PI3K, AKT | Decreased phosphorylation | Human non-small cell lung carcinoma (A549 cells) | mdpi.com | |

| MAPK | (General) | Blocked phosphorylation | LPS-induced acute lung injury | nih.gov |

Research on Anti-melanogenesis Mechanisms of this compound

Inhibition of Melanin (B1238610) Biosynthesis Enzymes (e.g., Tyrosinase, TRP-1, TRP-2)

Table 3: Effect of this compound on Melanin Biosynthesis Enzymes

| Enzyme | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Tyrosinase (TYR) | B16F10, HEMs | Inhibited expression | researchgate.netnih.gov |

| Tyrosinase-related protein-1 (TRP-1) | B16F10, HEMs | Inhibited expression | researchgate.netnih.gov |

Regulation of Microphthalmia-Associated Transcription Factor (MITF) Expression

The inhibitory action of this compound on melanogenic enzymes is largely governed by its influence on the Microphthalmia-Associated Transcription Factor (MITF). nih.gov MITF is a master transcriptional regulator that controls the expression of tyrosinase, TRP-1, and TRP-2. nih.govplos.org Studies have demonstrated that DBL effectively inhibits the expression of MITF in both B16F10 melanoma cells and human epidermal melanocytes. researchgate.netnih.govnih.gov By downregulating MITF, DBL consequently suppresses the transcription of its target genes (TYR, TRP-1, and TRP-2), leading to a coordinated shutdown of the melanin production machinery. researchgate.netnih.gov This highlights MITF as a central target in the anti-melanogenic activity of DBL. mdpi.comresearchgate.net

Influence on Melanosome Maturation and Transportation

Beyond inhibiting melanin synthesis, this compound also interferes with the maturation and transport of melanosomes, the specialized organelles where melanin is synthesized and stored. researchgate.netnih.gov Research has shown that DBL treatment leads to a shortening of dendritic structures in melanocytes, which is crucial for the transfer of melanosomes to surrounding keratinocytes. researchgate.netplos.orgresearchgate.net

Impact on Cellular Signaling Pathways (e.g., cAMP/PKA, AKT/GSK3β, MEK/ERK)

The regulation of MITF and subsequent melanogenesis by this compound is orchestrated through its modulation of several upstream signaling pathways. mdpi.comresearchgate.net DBL has been shown to inhibit hyperpigmentation by influencing the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA), the v-akt murine thymoma viral oncogene homolog (AKT)/glycogen synthase kinase 3 beta (GSK3β), and the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling cascades. researchgate.netnih.govnih.gov

Specifically, in α-MSH-stimulated B16F10 cells, DBL treatment was found to decrease the expression of PKA. nih.gov It also modulates the AKT/GSK3β pathway; phosphorylation of GSK3β is known to reduce melanogenesis, and DBL was observed to increase the protein levels of phosphorylated GSK3β. nih.gov Furthermore, DBL activates the phosphorylation of ERK, which in turn leads to the phosphorylation and subsequent inhibition of MITF activity, ultimately suppressing melanin synthesis. mdpi.comnih.gov This multi-pathway regulation demonstrates a complex mechanism of action for DBL's anti-melanogenic properties. mdpi.comresearchgate.net

Table 4: Modulation of Cellular Signaling Pathways in Melanogenesis by this compound

| Pathway | Key Component | Observed Effect in α-MSH-stimulated B16F10 cells | Consequence for Melanogenesis | Reference |

|---|---|---|---|---|

| cAMP/PKA | PKA | Decreased protein expression | Inhibition | nih.gov |

| AKT/GSK3β | p-GSK3β | Increased protein levels | Inhibition | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DBL |

| Transforming Growth Factor-beta 1 | TGF-β1 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Lipopolysaccharide | LPS |

| Phosphoinositide 3-kinase | PI3K |

| Protein Kinase B / v-akt murine thymoma viral oncogene homolog | AKT |

| Mitogen-Activated Protein Kinase | MAPK |

| Reactive Oxygen Species | ROS |

| Tyrosinase | TYR |

| Tyrosinase-related protein-1 | TRP-1 |

| Tyrosinase-related protein-2 | TRP-2 |

| L-tyrosine | |

| Human Epidermal Melanocytes | HEMs |

| Microphthalmia-Associated Transcription Factor | MITF |

| Premelanosome protein 17 | PMEL17 |

| Cyclic adenosine monophosphate | cAMP |

| Protein Kinase A | PKA |

| Glycogen synthase kinase 3 beta | GSK3β |

| Mitogen-activated protein kinase kinase | MEK |

| Extracellular signal-regulated kinase | ERK |

Research on Neuroprotective Mechanisms of this compound

The neuroprotective effects of this compound (DBL) have been a subject of significant research, with studies focusing on its ability to counteract cellular damage, modulate stress responses within the cell, and influence crucial cellular processes like autophagy and mitochondrial function.

Research has demonstrated that this compound confers protection to neuronal cells against the toxic effects of 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in laboratory settings. jst.go.jpebi.ac.uk Pre-treatment of human neuroblastoma SH-SY5Y cells with DBL has been shown to improve the survival of cells exposed to 6-OHDA in a dose-dependent manner. ebi.ac.uk This protective effect is attributed to DBL's ability to activate the Nrf2/glutathione pathway. jst.go.jpebi.ac.uk Specifically, DBL promotes the translocation of the transcription factor Nrf2 into the nucleus, which in turn activates the transcription of antioxidant genes and increases the synthesis of glutathione, a key intracellular antioxidant. ebi.ac.uk This enhancement of the cellular antioxidant defense system helps to mitigate the oxidative stress induced by 6-OHDA. Furthermore, studies have indicated that pre-treatment with DBL can precondition cells, making them more resilient to subsequent neurotoxic insults through the induction of endoplasmic reticulum stress and autophagy. jst.go.jpnih.gov

It is noteworthy that while DBL effectively protects cells from 6-OHDA-induced damage, it does not appear to directly reduce the reactive oxygen species (ROS) generated by 6-OHDA in a cell-free system. ebi.ac.uk This suggests that its primary neuroprotective mechanism is centered on bolstering the cell's internal defense mechanisms rather than direct chemical scavenging of the neurotoxin's ROS. ebi.ac.uk

Table 1: Effect of this compound on 6-OHDA-Treated SH-SY5Y Cells

| Experimental Observation | Outcome of DBL Pre-treatment | Implied Mechanism | Reference |

|---|---|---|---|

| Cell Survival | Dose-dependently improved | Neuroprotection | ebi.ac.uk |

| Nrf2 Translocation | Promoted to the nucleus | Activation of antioxidant response | ebi.ac.uk |

| Glutathione Synthesis | Increased | Enhanced antioxidant capacity | ebi.ac.uk |

| 6-OHDA-induced ROS (cell-free) | No reduction | Indirect antioxidant action | ebi.ac.uk |

| Endoplasmic Reticulum Stress & Autophagy | Induced as a preconditioning effect | Cellular stress resilience | jst.go.jpnih.gov |

This compound has been found to modulate the cellular response to endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER. nih.gov The unfolded protein response (UPR) is a set of signaling pathways activated to cope with ER stress. frontiersin.org Studies using human SH-SY5Y neuroblastoma cells have shown that DBL can induce a preconditioning ER stress response. nih.govresearchgate.net

This preconditioning effect involves the activation of the UPR, which prepares the cells to better handle subsequent, more severe stress. nih.gov The mechanism of UPR activation by DBL is linked to an increase in oxidized proteins within the ER. nih.govresearchgate.net This is supported by the finding that the antioxidant N-acetyl cysteine (NAC) can suppress the DBL-induced expression of UPR target genes. nih.govresearchgate.net Furthermore, the chemical chaperone 4-Phenylbutyric acid (4-PBA), which alleviates ER stress, has been shown to be decreased by DBL treatment. nih.govresearchgate.net This modulation of ER stress by DBL is believed to contribute to its neuroprotective properties by enhancing the cell's adaptive capacity. nih.govresearchgate.net

In conjunction with its effects on endoplasmic reticulum stress, this compound has been shown to induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.gov In human SH-SY5Y neuroblastoma cells, treatment with DBL leads to an increased expression of LC3-II, a well-established marker for the formation of autophagosomes. nih.govresearchgate.net

The induction of autophagy by DBL appears to be linked to the ER stress it provokes. nih.govresearchgate.net This connection is highlighted by the observation that 4-Phenylbutyric acid (4-PBA), a chemical that reduces ER stress, can suppress the DBL-induced increase in LC3-II expression. nih.govresearchgate.net Importantly, the autophagy induced by DBL pre-treatment has been shown to be a key factor in the protection of SH-SY5Y cells against the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govresearchgate.net This suggests that by activating this cellular clearance mechanism, DBL helps to remove damaged components and maintain cellular homeostasis, thereby conferring a neuroprotective advantage. jst.go.jpnih.gov

This compound (DBL) has been shown to exert a protective influence on mitochondrial function and to counteract oxidative stress in neuronal cell models. ebi.ac.ukresearchgate.net Oxidative stress and mitochondrial dysfunction are key factors in the pathology of many neurodegenerative diseases. nih.gov DBL has demonstrated the ability to suppress intracellular reactive oxygen species (ROS) levels in hydrogen peroxide-treated cells. researchgate.net

In studies using SH-SY5Y cells, a neuronal model, DBL has been observed to increase the expression of several antioxidant genes, including HMOX1, GCLM, and NQO1. nih.gov This upregulation of the cell's own antioxidant defenses contributes to the mitigation of oxidative damage. While DBL has been shown to protect against neurotoxins that induce oxidative stress, its mechanism appears to be an indirect one of bolstering cellular defenses rather than direct ROS scavenging in some contexts. ebi.ac.uk The compound's ability to activate the Nrf2/glutathione pathway is a central part of this protective strategy, leading to increased synthesis of the crucial antioxidant glutathione. ebi.ac.uk

Table 2: Impact of this compound on Oxidative Stress Markers in Neuronal Models

| Parameter | Effect of DBL | Cell Model | Reference |

|---|---|---|---|

| Intracellular ROS | Suppressed | H₂O₂-treated cells | researchgate.net |

| Antioxidant Gene Expression (HMOX1, GCLM, NQO1) | Increased | SH-SY5Y cells | nih.gov |

| Nrf2 Translocation | Promoted | SH-SY5Y cells | ebi.ac.uk |

| Glutathione Synthesis | Increased | SH-SY5Y cells | ebi.ac.uk |

Research on Anticancer and Antitumor Mechanisms of this compound

The potential of this compound as an anticancer agent has been investigated, with a particular focus on its interaction with key enzymes involved in DNA replication and repair.

Research has identified this compound (DBL) as an inhibitor of both human DNA topoisomerase I and II, enzymes that are critical for managing the topological state of DNA during processes like replication and transcription. nih.govspandidos-publications.com These enzymes are established targets for many anticancer drugs. plos.org

In a study analyzing several low molecular weight polyphenolics, DBL was found to be a potent inhibitor of human topoisomerase II activity. nih.govspandidos-publications.com The same study also demonstrated that DBL, along with caffeic acid, inhibited the activity of human topoisomerase I, an effect not observed with the other tested compounds. nih.govspandidos-publications.com The inhibitory action of DBL on topoisomerase II is believed to be a key mechanism behind its antiproliferative effects. nih.govspandidos-publications.com This is supported by the observation that DBL can suppress the proliferation of human colon HCT116 carcinoma cells and cause a halt in the cell cycle at the G2/M phase, which correlates with its topoisomerase II inhibitory capacity. nih.govspandidos-publications.com Notably, DBL did not show any significant modulatory effects on the activities of various mammalian DNA polymerases or other DNA metabolic enzymes, suggesting a degree of selectivity in its action. nih.govspandidos-publications.com

Cell Cycle Arrest Induction (e.g., G2/M phase)

Research indicates that this compound (DBL) can influence the cell cycle in cancer cells. Studies on human colon HCT116 carcinoma cells demonstrated that DBL, along with caffeic acid, led to a halt in the cell cycle at the G2/M phase. spandidos-publications.com This effect on cell cycle progression is a key aspect of its anti-proliferative properties. The suppression of cancer cell growth by these compounds was found to correlate with their ability to inhibit topoisomerase II, suggesting that the G2/M arrest is a consequence of this inhibition. spandidos-publications.com

In contrast, other studies using aqueous extracts of Sanghuangporus vaninii, of which DBL is a major polyphenol, on human melanoma A375 cells, observed cell cycle arrest primarily at the S phase. spandidos-publications.comsemanticscholar.org This suggests that the specific phase of cell cycle arrest induced by DBL or its containing extracts may be cell-type dependent. For instance, in A375 cells, treatment with the extract led to a significant increase in the number of cells in the S phase and a decrease in the G2/M and G0/G1 phases at different concentrations. spandidos-publications.comsemanticscholar.org The proposed mechanism involves the upregulation of p21, which in turn inhibits cyclin-CDK complexes crucial for cell cycle progression. spandidos-publications.com

Chalcone derivatives, a class of compounds to which DBL belongs, have also been shown to induce G2/M phase arrest in both sensitive and resistant ovarian cancer cells. mdpi.comnih.gov This effect is often associated with the generation of reactive oxygen species (ROS). nih.gov

Table 1: Effect of this compound and Related Compounds on Cell Cycle

| Compound/Extract | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| This compound (DBL) | Human colon HCT116 carcinoma | Halted the cell cycle in the G2/M phase. spandidos-publications.com | spandidos-publications.com |

| Sanghuangporus vaninii extract (contains DBL) | Human melanoma A375 | Induced cell cycle arrest at the S phase. spandidos-publications.comsemanticscholar.org | spandidos-publications.comsemanticscholar.org |

| Chalcone Derivative 1C | Ovarian cancer (A2780, A2780cis) | Induced G2/M phase arrest. mdpi.comnih.gov | mdpi.comnih.gov |

Suppression of Cancer Cell Proliferation in In Vitro Models

This compound has demonstrated notable anti-proliferative effects across various cancer cell lines in laboratory settings. spandidos-publications.com In studies involving human colon HCT116 carcinoma cells, DBL markedly suppressed proliferation, with a 50% inhibitory concentration (LD50) of 49.4 µM. spandidos-publications.com This suppressive effect on cancer cell growth has been linked to its ability to inhibit topoisomerase II, a crucial enzyme for DNA replication and cell division. spandidos-publications.com

The anti-proliferative activity of DBL is not limited to colon cancer. It has also been observed to suppress the proliferation of other cancer cells by inhibiting cellular topoisomerase II. jst.go.jp Furthermore, DBL has been identified as a component in extracts from medicinal mushrooms like Inonotus obliquus, which are known for their anti-tumor properties. spandidos-publications.comsemanticscholar.org

Table 2: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Compound | Key Findings | Reference |

|---|---|---|---|

| Human colon HCT116 carcinoma | This compound (DBL) | Markedly suppressed proliferation with an LD50 of 49.4 µM. spandidos-publications.com | spandidos-publications.com |

| General cancer cells | This compound (DBL) | Suppresses proliferation by inhibiting cellular topoisomerase II. jst.go.jp | jst.go.jp |

| Breast cancer cells | TXX-1-10 (derived from a compound with anticancer effects) | Inhibits cancer cell proliferation. nih.gov | nih.gov |

Inhibition of Cell Migration and Invasion

A critical aspect of cancer metastasis is the ability of cancer cells to migrate and invade surrounding tissues. nih.gov this compound has been shown to effectively inhibit these processes in various cancer models. In studies using highly metastatic A549 human non-small cell lung carcinoma cells, DBL was found to inhibit both migratory and invasive abilities at non-cytotoxic concentrations. nih.gov For instance, at a concentration of 50 μM, DBL inhibited migration by 49.1% and invasion by 49.3%. nih.gov

This inhibitory effect on migration and invasion is a common theme in research on DBL and related compounds. Extracts containing DBL have been shown to suppress the migration and invasive ability of B16-F10 mouse melanoma cells. isnff-jfb.com The mechanism behind this inhibition is linked to the compound's ability to modulate various cellular processes, including cell adhesion. nih.gov DBL has been observed to inhibit the adhesion of A549 cells to an extracellular matrix, a crucial step in the metastatic cascade. nih.gov

Furthermore, the anti-migratory and anti-invasive properties of DBL are not isolated effects but are part of a broader impact on the cellular machinery that governs metastasis. foodandnutritionresearch.net

Modulation of Matrix Metalloproteinase (MMP-2, MMP-9) Expression and Activity

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. nih.gov Specifically, MMP-2 and MMP-9 are highly expressed in many malignant tumors and are closely associated with cancer cell metastasis. nih.gov

Research has demonstrated that this compound can effectively suppress the activity and expression of both MMP-2 and MMP-9. nih.gov In A549 lung cancer cells, DBL was found to inhibit the enzymatic activities, protein expression, and even the mRNA levels of these two MMPs. nih.gov At a concentration of 50 μM, DBL inhibited the protein expression of MMP-2 and MMP-9 by 62.0% and 54.0%, respectively. nih.gov

This modulation of MMPs is not limited to cancer models. In studies on acute lung injury, DBL has also been shown to decrease the activities of MMP-2 and MMP-9. nih.gov Furthermore, in the context of cardiac aging, DBL treatment has been observed to downregulate the gene expression of MMP-2 and MMP-9. nih.gov This consistent effect across different biological contexts highlights the significant role of DBL in regulating these critical enzymes.

Table 3: Effect of this compound on MMP-2 and MMP-9

| Biological Context | Cell/Animal Model | Effect on MMP-2 | Effect on MMP-9 | Reference |

|---|---|---|---|---|

| Cancer Metastasis | A549 human non-small cell lung carcinoma cells | Suppressed enzymatic activity, protein expression, and mRNA levels. nih.gov | Suppressed enzymatic activity, protein expression, and mRNA levels. nih.gov | nih.gov |

| Acute Lung Injury | Mice with LPS-induced lung injury | Decreased activity. nih.gov | Decreased activity. nih.gov | nih.gov |

| Cardiac Aging | Senescence-accelerated mouse-prone 8 (SAMP8) mice | Downregulated gene expression. nih.gov | Downregulated gene expression. nih.gov | nih.gov |

Influence on Epithelial-Mesenchymal Transition (EMT) Biomarkers

Epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for cancer metastasis, allowing epithelial cancer cells to acquire mesenchymal, migratory characteristics. nih.govoatext.com This transition involves a switch in the expression of specific biomarkers, including the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin (B1176767). nih.gov

Studies have shown that this compound can influence these EMT-related biomarkers, suggesting its potential to interfere with the metastatic process. nih.gov In A549 lung cancer cells, DBL treatment was found to increase the protein expression of the epithelial biomarker E-cadherin. nih.gov Conversely, it repressed the expression of the mesenchymal biomarkers vimentin and N-cadherin. nih.gov

The regulation of these biomarkers is often controlled by transcriptional factors like Snail and Slug, which are known to repress E-cadherin expression. nih.gov Research has revealed that DBL can repress the protein expression of Snail and Slug in the nuclear fraction of A549 cells. nih.gov By modulating these key transcription factors, DBL can effectively influence the expression of EMT biomarkers and potentially inhibit the transition of cancer cells to a more invasive phenotype.

The process of EMT is generally categorized into three types based on the biological context: Type 1 in embryogenesis, Type 2 in wound healing and inflammation, and Type 3 in cancer progression and metastasis. nih.govscispace.com The influence of DBL on EMT biomarkers is particularly relevant in the context of Type 3 EMT. nih.govscispace.com

Crosstalk with PI3K/AKT/MAPK and NFκB Signaling Pathways in Oncological Contexts

The progression of cancer is often driven by the aberrant activation of various signaling pathways. Among these, the PI3K/AKT/MAPK and NF-κB pathways are central to cell proliferation, survival, and metastasis. nih.govplos.org this compound has been shown to interact with and modulate these critical signaling cascades in oncological contexts. nih.gov

In human non-small cell lung carcinoma (A549) cells, DBL treatment led to a decrease in the phosphorylation of key components of the PI3K/AKT and MAPK pathways. nih.gov Specifically, it reduced the phosphorylation of PI3K, AKT, and the mitogen-activated protein kinases (MAPKs) ERK, JNK, and p38. nih.gov The PI3K/AKT/mTOR pathway is a frequently altered oncogenic axis in cancer, and its inhibition is a key therapeutic strategy. mdpi.com

Furthermore, DBL influences the NF-κB signaling pathway, a crucial regulator of inflammation and metastasis. nih.gov Treatment with DBL was found to decrease the expression of NF-κB in the nuclear extracts of A549 cells, indicating that it inhibits the translocation of activated NF-κB from the cytosol to the nucleus. nih.gov This is significant as NF-κB activation can lead to the upregulation of anti-apoptotic proteins and promote cancer cell survival. plos.org The crosstalk between the NF-κB and PI3K/AKT pathways is a known factor in modulating anti-apoptotic effects in cancer cells. plos.org

The ability of DBL to modulate these interconnected signaling pathways underscores its potential as a multi-targeting agent in cancer therapy. nih.gov

Enhancement of Antioxidant Enzymes (e.g., HO-1, Catalase, GPx, SOD) in Cancer Models

Cancer cells are often under increased oxidative stress, and the balance of reactive oxygen species (ROS) plays a critical role in cancer progression and metastasis. nih.gov Antioxidant enzymes are crucial for protecting cells against harmful ROS. nih.gov Research has shown that this compound can enhance the activity of several key antioxidant enzymes in cancer models. nih.gov

In A549 lung cancer cells, DBL treatment was found to elevate the levels of antioxidant enzymes including heme oxygenase 1 (HO-1), catalase, glutathione peroxidase (GPx), and superoxide dismutase (SOD). nih.gov This enhancement of the cellular antioxidant defense system can have cytoprotective effects. nih.gov

The upregulation of these antioxidant enzymes is linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov DBL treatment was observed to increase the protein expression of Nrf2 in the nuclear fraction of A549 cells, while decreasing it in the cytosolic fraction. nih.gov Nrf2 is a key transcription factor that mediates the expression of downstream antioxidant enzymes. nih.gov

The role of antioxidant enzymes in cancer is complex, as they can also contribute to treatment resistance. nih.gov However, the ability of DBL to modulate the antioxidant response, particularly through the Nrf2 pathway, is a significant aspect of its biological activity. nih.govjst.go.jp This modulation can influence the cellular redox state and impact various cellular processes, including those related to cancer metastasis. nih.gov

Research on Anti-aging Mechanisms of this compound

Research into the biological activities of this compound (DBL) has uncovered potential anti-aging mechanisms, particularly concerning cardiac health. Studies utilizing senescence-accelerated mouse models (SAMP8) have provided significant insights into how this compound may counteract age-related degenerative processes. nih.govnih.gov

One of the fundamental aspects of aging is the accumulation of oxidative damage to cellular components, including DNA. researchgate.net In studies involving senescence-accelerated mice (SAMP8), this compound has demonstrated a significant capacity to mitigate age-mediated oxidative DNA damage in cardiomyocytes. nih.govresearchgate.net The administration of DBL was found to significantly reduce DNA damage as measured by the comet assay, which assesses single-cell DNA strand breaks. nih.govresearchgate.net Key parameters of the comet assay, such as tail DNA percentage, tail length, and tail moment, were all notably decreased in the DBL-treated groups compared to untreated aging models. nih.govresearchgate.net This protective effect is associated with the compound's antioxidant capacity, as evidenced by an increased oxygen radical antioxidant capacity (ORAC) value in treated subjects. nih.govnih.gov

Table 1: Effect of this compound on Oxidative DNA Damage Markers in Cardiomyocytes of Senescence-Accelerated Mice

| Marker | Observation in Untreated Aging Model | Effect of this compound Treatment |

| Comet Assay Tail DNA % | Increased | Significantly Reduced nih.govresearchgate.net |

| Comet Assay Tail Length | Increased | Significantly Reduced nih.govresearchgate.net |

| Comet Assay Tail Moment | Increased | Significantly Reduced nih.govresearchgate.net |

| Olive Tail Moment | Increased | Significantly Reduced nih.govresearchgate.net |

| ORAC Value | N/A | Significantly Increased nih.govresearchgate.net |

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a common feature of the aging heart that leads to stiffness and impaired function. researchgate.netresearchgate.net Research has shown that this compound can attenuate the development of cardiac fibrosis in aging models. nih.gov In studies using SAMP8 mice, histological analysis with Azan-Mallory staining, which identifies fibrotic tissue, revealed a significant reduction in the fibrotic area in the hearts of mice treated with DBL. researchgate.netresearchgate.net This structural improvement is supported by the downregulation of genes associated with cardiac remodeling and fibrosis. nih.gov

Apoptosis, or programmed cell death, is a process that can become dysregulated with age, contributing to the loss of functional cells in tissues like the heart. Evidence suggests that this compound can counteract age-related increases in apoptosis. nih.gov In aging mouse hearts, treatment with DBL led to a notable decrease in cardiomyocyte apoptosis. nih.govresearchgate.net This was demonstrated through the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA fragmentation characteristic of apoptotic cells. nih.govresearchgate.net Furthermore, the expression and activity of Caspase-3, a key executioner enzyme in the apoptotic cascade, were significantly reduced in the heart tissue of DBL-treated mice. nih.govresearchgate.netresearchgate.net

Table 2: Impact of this compound on Apoptotic Markers in Aging Cardiac Tissue

| Apoptotic Marker | Observation in Untreated Aging Model | Effect of this compound Treatment |

| TUNEL-positive nuclei | Increased | Significantly Reduced nih.govresearchgate.net |

| Caspase-3 Expression | Increased | Significantly Reduced nih.govnih.gov |

Chronic low-grade inflammation and adverse cardiac remodeling are hallmarks of cardiac aging. nih.govresearchgate.net this compound has been shown to modulate the expression of genes involved in these processes. nih.govresearchgate.net In SAMP8 mice, aging was associated with significantly increased cardiac mRNA levels of pro-inflammatory and remodeling markers, including Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta 1 (TGF-β1), Matrix Metallopeptidase-9 (MMP-9), and Collagen-III. nih.govresearchgate.net Treatment with DBL significantly downregulated the expression of these genes, suggesting a beneficial effect on aging-mediated myocardial inflammation and remodeling. nih.gov

Table 3: Gene Expression Changes in Aging Hearts Following this compound Treatment

| Gene | Function | Expression in Untreated Aging Model | Effect of this compound Treatment |

| TNF-α | Pro-inflammatory cytokine | Significantly Increased | Significantly Downregulated nih.govresearchgate.net |

| TGF-β1 | Pro-fibrotic and remodeling factor | Significantly Increased | Significantly Downregulated nih.govresearchgate.net |

| MMP-9 | Matrix metallopeptidase (remodeling) | Significantly Increased | Significantly Downregulated nih.govresearchgate.net |

| Collagen-III | Extracellular matrix (fibrosis) | Increased | Reduced nih.gov |

| MMP-2 | Matrix metallopeptidase (remodeling) | Significantly Increased | No significant change noted nih.govresearchgate.net |

Research on Anti-prion Mechanisms of this compound

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic form (PrPSc). plos.org The search for compounds that can inhibit this conversion is a key therapeutic strategy. researchgate.net

This compound has been identified as a compound with anti-prion activity. chinacdc.cnnih.gov In vitro studies using a prion-infected neuroblastoma cell line (SMB-S15) demonstrated that DBL can significantly reduce the levels of the pathogenic PrPSc protein. chinacdc.cnresearchgate.net After incubating the infected cells with DBL, a dose-dependent decrease in PrPSc was observed. researchgate.netresearchgate.net This effect is believed to be linked to the compound's ability to alleviate intracellular oxidative stress, as evidenced by decreased levels of reactive oxygen species and hydrogen peroxide, and increased levels of antioxidant factors in the treated cells. chinacdc.cnnih.gov The anti-prion activity of DBL suggests it may interfere with the replication and infectivity of prions through direct molecular interaction while also mitigating cellular cytotoxicity. nih.gov

Table 4: In Vitro Anti-prion Activity of this compound

| Cell Line | Pathogen | Key Finding |

| SMB-S15 | Prion (PrPSc) | Significant, dose-dependent reduction of PrPSc levels researchgate.netchinacdc.cnresearchgate.net |

Influence on Reactive Oxygen Species and Hydrogen Peroxide Levels in Prion Models

Mechanistic studies have revealed that this compound (DBL) exerts a significant influence on the oxidative environment within cellular models of prion disease. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a known factor that contributes to the conversion of the normal cellular prion protein (PrPC) to its misfolded, pathogenic isoform (PrPSc). researchgate.net Research involving the prion-infected cell line SMB-S15 has demonstrated the potent antioxidant effects of DBL.

Upon treatment of these prion-infected cells with DBL, a notable and dose-dependent decrease in the intracellular levels of both general ROS and specifically hydrogen peroxide was observed. researchgate.net For instance, after exposing SMB-S15 cells to a 10 μmol/L concentration of DBL, a significant reduction in these harmful oxidative molecules was measured. chinacdc.cnchinacdc.cn This effect highlights a key aspect of DBL's anti-prion activity: its ability to directly mitigate the cytotoxic oxidative stress environment that is conducive to prion pathogenesis. chinacdc.cn This reduction in ROS and hydrogen peroxide is a critical finding, as excessive levels of these species are implicated in the neuronal damage and death characteristic of neurodegenerative diseases. nih.govplos.org

The table below summarizes the observed effects of this compound on oxidative species in a prion-infected cell model.

| Cell Line | Treatment | Observed Effect on Oxidative Species | Reference |

| SMB-S15 (prion-infected) | 10 µM this compound | Significant decrease in Reactive Oxygen Species (ROS) levels. | researchgate.netchinacdc.cn |

| SMB-S15 (prion-infected) | 10 µM this compound | Significant decrease in Hydrogen Peroxide (H₂O₂) levels. | researchgate.netchinacdc.cnchinacdc.cn |

Upregulation of Endogenous Antioxidant Factors in Anti-prion Contexts

Beyond simply reducing existing reactive oxygen species, this compound actively enhances the cell's own defense mechanisms against oxidative stress in anti-prion contexts. chinacdc.cnchinacdc.cn This is achieved by upregulating the expression and activity of several crucial endogenous antioxidant factors. researchgate.net This proactive cellular protection distinguishes DBL's mechanism from simple chemical antioxidants.

Studies on prion-infected SMB-S15 cells treated with DBL have shown a significant increase in the levels of key antioxidant enzymes. chinacdc.cnchinacdc.cn These include:

Heme Oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide. Its induction is a hallmark of the cellular response to oxidative stress. researchgate.net

Glutamate-Cysteine Ligase Catalytic (GCLC) and Modifier (GCLM) subunits: These two subunits form the enzyme glutamate-cysteine ligase, which is the rate-limiting enzyme in the synthesis of glutathione. researchgate.net

Furthermore, the activity of total glutathione and superoxide dismutase (SOD) was also found to be upregulated following DBL treatment in these cells. researchgate.netchinacdc.cn Glutathione is a major cellular antioxidant that directly neutralizes ROS and is essential for detoxifying harmful compounds. nih.gov

A central regulator of this antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Research indicates that DBL promotes the translocation of Nrf2 into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, thereby activating their transcription. nih.govfrontiersin.org This Nrf2/ARE signaling pathway is a powerful cellular defense against oxidative stress. nih.govscienceopen.com The activation of this pathway by DBL leads to the increased synthesis of glutathione and other protective enzymes, ultimately bolstering the cell's resilience against the neurotoxicity seen in prion diseases. nih.govscienceopen.com This mechanism is further supported by findings that DBL's neuroprotective effects are mediated through the PI3K/Akt signaling pathway, which acts upstream of Nrf2. nih.govjst.go.jp

The table below details the endogenous antioxidant factors upregulated by this compound in prion models.

| Factor | Function | Pathway | Observed Effect | Reference |

| Heme Oxygenase 1 (HO-1) | Antioxidant enzyme | Nrf2-mediated | Significantly increased levels | researchgate.netchinacdc.cnchinacdc.cn |

| Glutamate-Cysteine Ligase Catalytic (GCLC) | Rate-limiting enzyme in glutathione synthesis | Nrf2-mediated | Significantly increased levels | researchgate.netchinacdc.cnchinacdc.cn |

| Glutamate-Cysteine Ligase Modifier (GCLM) | Regulates GCLC activity for glutathione synthesis | Nrf2-mediated | Significantly increased levels | researchgate.netchinacdc.cnchinacdc.cn |

| Glutathione | Major cellular antioxidant | PI3K/Akt/Nrf2 | Increased synthesis and total activity | researchgate.netnih.gov |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide | General antioxidant defense | Upregulated activity | researchgate.netchinacdc.cn |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master regulator of antioxidant response | PI3K/Akt | Promoted translocation to the nucleus, activating transcription of antioxidant genes | nih.govnih.govscienceopen.com |

Structure Activity Relationship Sar Studies of 3,4 Dihydroxybenzalacetone and Its Analogs

Identification of Key Structural Moieties for Biological Activities

The structure of 3,4-dihydroxybenzalacetone (DBL) consists of a benzene (B151609) ring with two adjacent hydroxyl groups (a catechol moiety) and an α,β-unsaturated ketone side chain (a propenone group). ontosight.ai Research has identified that the combination of these features, forming a catechol propanoid moiety, is a potent structural arrangement for various biological activities. ingentaconnect.comspandidos-publications.com

Studies comparing DBL with other low molecular weight polyphenolics have demonstrated the importance of this combined structure. For instance, in the inhibition of human DNA topoisomerase enzymes, DBL and caffeic acid, which both possess the catechol propanoid structure, were found to be the most potent inhibitors among several related compounds tested. ingentaconnect.comspandidos-publications.com This suggests that the catechol ring and the propanoid side chain work in concert to produce this biological effect. The compound's recognized antioxidant, anti-inflammatory, and antimicrobial properties are also attributed to its unique chemical structure. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to determine the relationship between the chemical structure of a compound and its biological activity. These models allow researchers to predict the activity of newly designed compounds, guiding the synthesis of more potent and selective derivatives. nih.govmdpi.com The general process involves generating numerical descriptors for a series of compounds, building a statistical model that correlates these descriptors with measured biological activity, and then validating the model's predictive power. nih.gov

While extensive, specific QSAR models for a broad range of this compound derivatives are not detailed in the available literature, the methodology provides a framework for their potential development. Such a study on DBL derivatives would involve synthesizing a library of analogs with varied substituents on the catechol ring or modifications to the propenone side chain. By measuring the biological activity of these analogs (e.g., anti-cancer or antioxidant capacity) and calculating their physicochemical, steric, and electronic properties, a predictive QSAR model could be constructed. This model would help identify the ideal structural features for maximizing a desired biological effect.

Role of Catechol Moiety in Activity Profiles

The catechol moiety, the 3,4-dihydroxy-substituted benzene ring, is a cornerstone of this compound's biological activity. ontosight.ai This feature is essential for many of its observed effects, including its ability to inhibit cancer cell proliferation. researchgate.net Studies on related compounds have confirmed that the presence of the catechol group is critical for inhibitory activities. researchgate.net

The two hydroxyl groups are key to the compound's antioxidant properties and its ability to interact with biological targets. ontosight.ai For example, DBL's potent inhibition of human DNA topoisomerase II is strongly linked to its catechol propanoid structure. ingentaconnect.comspandidos-publications.com The catechol portion of the molecule can be oxidized to form a highly reactive o-quinone. mdpi.com This reactivity is fundamental to many of the biological processes influenced by catechol-containing compounds. The electron-withdrawing nature of the side chain further influences the reactivity of this quinone, highlighting the interplay between the molecule's different parts. mdpi.com The importance of this moiety is underscored by its presence in other biologically active natural compounds, such as caffeic acid, which exhibits similar activity profiles in certain assays. ingentaconnect.com

Impact of Side Chain Modifications on Biological Efficacy

The propenone side chain of this compound is not merely a linker but an active participant in its biological efficacy. This α,β-unsaturated ketone system has a significant electronic influence on the molecule. The electron-withdrawing effect of the 3-oxo-1-butenyl group modifies the chemical reactivity of the attached catechol ring. mdpi.com

The importance of the side chain is clearly demonstrated in studies comparing DBL with other catechol compounds. For instance, while both DBL and caffeic acid contain a catechol moiety, DBL showed significant neuroprotective activity against the neurotoxin 6-hydroxydopamine, whereas caffeic acid did not in the same assay. nih.gov This strongly suggests that the specific structure of the propenone side chain is crucial for this particular biological function. nih.gov

Modifying this side chain is a key strategy in medicinal chemistry to enhance a compound's properties. google.comnih.gov Potential modifications for DBL derivatives could include altering the length of the chain, adding or removing the double bond, or introducing different functional groups. mdpi.com Such changes could modulate the compound's stability, solubility, and interaction with specific biological targets, potentially leading to derivatives with improved efficacy or a more targeted activity profile. mdpi.com

Data Tables

Table 1: Comparative Anti-proliferative Activity of this compound (DBL) and Caffeic Acid (CA) against Human Colon Carcinoma Cells (HCT116)

| Compound | Key Structural Moiety | LD₅₀ (µM) | Reference |

| This compound (DBL) | Catechol Propanoid | 49.4 | ingentaconnect.comspandidos-publications.com |

| Caffeic Acid (CA) | Catechol Propanoid | 70.0 | ingentaconnect.comspandidos-publications.com |

Table 2: Summary of Structure-Activity Relationships for this compound